C-178

Descripción general

Descripción

C-178 is a covalent inhibitor of stimulator of interferon genes (STING). It binds to Cys91 on STING to block its palmitoylation and prevents recruitment and phosphorylation of TBK1 in HEK293T cells. This compound (0.01-1.25 µM) selectively reduces STING-, but not RIG-I- or TBK1-, mediated IFN-β reporter activity in HEK293 cells. It also prevents increases in Ifnb1 expression in bone marrow-derived macrophages (BMDMs) induced by cyclic di-GMP, double-stranded DNA, and LPS when used at a concentration of 0.5 µM.

This compound is a covalent inhibitor of STING, blocking palmitoylation-induced clustering of STING.

Aplicaciones Científicas De Investigación

Inhibición de STING

C-178 es un inhibidor potente y selectivo contra el estimulador de genes de interferón (STING) murino, pero no humano, a través de la modificación covalente de mSTING Cys91 . Inhibe la actividad del reportero IFNβ mediada por mSTING sin afectar a RIG-I, y bloquea la inducción de fosforilación de TBK1 aguas abajo por el agonista de STING CMA en células HEK293T que expresan mSTING .

Tratamiento de enfermedades autoinmunitarias

this compound ha mostrado potencial en el tratamiento de enfermedades autoinflamatorias . Reduce selectivamente la actividad del reportero IFN-β mediada por STING, pero no por RIG-I o TBK1, en células HEK293 . También previene el aumento de la expresión de Ifnb1 en macrófagos derivados de la médula ósea (BMDM) inducido por di-GMP cíclico, ADN bicatenario y LPS .

Tratamiento del cáncer

La vía cGAS-STING juega un papel crucial en las funciones inmunitarias, ayudando a defenderse de las infecciones microbianas y el cáncer . Por lo tanto, apuntar a esta vía con this compound puede usarse potencialmente para tratar el cáncer .

Reducción de la inflamación

Se ha encontrado que this compound inhibe fuertemente las características de la inflamación y la enfermedad autoinmune, y previene la muerte en ratones Trex1−/− .

Antagonista del sensor de ADN citosólico

this compound actúa como antagonista del sensor de ADN citosólico sintetasa de AMP-GMP cíclico (cGAS), que desencadena respuestas de interferón e inflamatorias .

Herramienta de investigación

this compound se utiliza como una herramienta de investigación en el estudio de las respuestas de STING y la vía de señalización cGAS-STING .

Mecanismo De Acción

Target of Action

C-178, also known as STING inhibitor this compound, is a potent and selective covalent inhibitor of the protein STING . STING (Stimulator of Interferon Genes) plays a crucial role in the immune response, particularly in the detection and response to invading pathogens .

Mode of Action

This compound binds covalently to Cys91 of STING . This binding suppresses the STING responses elicited by distinct bona fide activators in mouse cells . The main inhibitory mechanism is that this compound forms covalent bonds with Cys91 and Cys88 of STING transmembrane domain (TMD), which affects the palmitoylation of STING .

Biochemical Pathways

The binding of this compound to STING affects the cGAS-STING signaling pathway . Under normal physiological conditions, cGAS can recognize and bind to invading pathogen DNA and activate the innate immune response . The binding of this compound to STING inhibits this response, thereby modulating the immune response .

Pharmacokinetics

It’s worth noting that the compound is soluble in dmso , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The binding of this compound to STING results in the suppression of the STING responses . This includes the inhibition of interferon and inflammatory cytokine induction . In mouse bone marrow-derived macrophages (BMDMs), this compound has been shown to downregulate Ifnb1 expression .

Análisis Bioquímico

Biochemical Properties

C-178 interacts with the STING protein, a critical component of the innate immune response . By binding to Cys91 on STING, this compound prevents the palmitoylation of this protein, thereby inhibiting its activity . This interaction is selective for STING, and does not affect other proteins such as RIG-I or TBK1 .

Cellular Effects

In cellular processes, this compound has been shown to selectively reduce STING-mediated IFN-β reporter activity in HEK293 cells . It also prevents increases in Ifnb1 expression in bone marrow-derived macrophages (BMDMs) induced by cyclic di-GMP, double-stranded DNA, and LPS when used at a concentration of 0.5 µM .

Molecular Mechanism

The molecular mechanism of action of this compound involves its covalent binding to Cys91 on STING . This binding blocks the palmitoylation of STING, preventing the recruitment and phosphorylation of TBK1 . As a result, STING-mediated IFN-β reporter activity is reduced .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound with a long shelf-life .

Propiedades

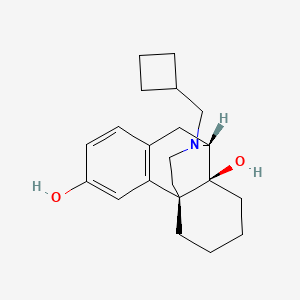

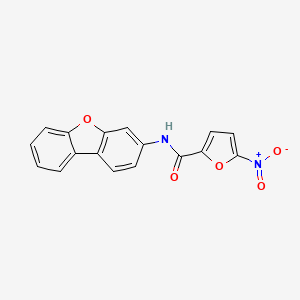

IUPAC Name |

N-dibenzofuran-3-yl-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O5/c20-17(14-7-8-16(24-14)19(21)22)18-10-5-6-12-11-3-1-2-4-13(11)23-15(12)9-10/h1-9H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUVDCCYSJEGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.